
Piperazine, 1-(4-chloro-2-methylphenyl)-4-(2-((4-methyl-5-thiazolyl)oxy)ethyl)-, dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Piperazine, 1-(4-chloro-2-methylphenyl)-4-(2-((4-methyl-5-thiazolyl)oxy)ethyl)-, dihydrochloride is a chemical compound known for its diverse applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its complex molecular structure, which includes a piperazine ring substituted with a 4-chloro-2-methylphenyl group and a 4-methyl-5-thiazolyl group.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Piperazine, 1-(4-chloro-2-methylphenyl)-4-(2-((4-methyl-5-thiazolyl)oxy)ethyl)-, dihydrochloride typically involves multiple steps:
Formation of the Piperazine Ring: The piperazine ring can be synthesized through the reaction of ethylenediamine with dihaloalkanes under basic conditions.
Substitution with 4-chloro-2-methylphenyl Group: The piperazine ring is then reacted with 4-chloro-2-methylphenyl halide in the presence of a base to introduce the 4-chloro-2-methylphenyl group.
Attachment of 4-methyl-5-thiazolyl Group: The final step involves the reaction of the intermediate compound with 4-methyl-5-thiazolyl halide to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
Piperazine, 1-(4-chloro-2-methylphenyl)-4-(2-((4-methyl-5-thiazolyl)oxy)ethyl)-, dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the halide groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles such as amines, thiols, and alcohols in the presence of a base or catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction may produce the reduced form of the compound. Substitution reactions result in the formation of new derivatives with different functional groups.
Applications De Recherche Scientifique
Piperazine, 1-(4-chloro-2-methylphenyl)-4-(2-((4-methyl-5-thiazolyl)oxy)ethyl)-, dihydrochloride has numerous scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: Employed in the study of biological processes and as a tool for investigating the function of specific proteins and enzymes.
Medicine: Investigated for its potential therapeutic effects, including its use as an antiparasitic agent and in the treatment of certain neurological disorders.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other industrial products.
Mécanisme D'action
The mechanism of action of Piperazine, 1-(4-chloro-2-methylphenyl)-4-(2-((4-methyl-5-thiazolyl)oxy)ethyl)-, dihydrochloride involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may bind to receptors, enzymes, or other proteins, modulating their activity and leading to various biological effects.
Pathways Involved: The compound can influence signaling pathways, metabolic processes, and other cellular functions, resulting in its observed effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Piperazine Derivatives: Compounds with similar piperazine ring structures but different substituents.
Thiazole Derivatives: Compounds containing the thiazole ring with various functional groups.
Uniqueness
Piperazine, 1-(4-chloro-2-methylphenyl)-4-(2-((4-methyl-5-thiazolyl)oxy)ethyl)-, dihydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.
Propriétés
Numéro CAS |
136996-68-4 |
|---|---|
Formule moléculaire |
C17H24Cl3N3OS |
Poids moléculaire |
424.8 g/mol |
Nom IUPAC |
5-[2-[4-(4-chloro-2-methylphenyl)piperazin-1-yl]ethoxy]-4-methyl-1,3-thiazole;dihydrochloride |
InChI |
InChI=1S/C17H22ClN3OS.2ClH/c1-13-11-15(18)3-4-16(13)21-7-5-20(6-8-21)9-10-22-17-14(2)19-12-23-17;;/h3-4,11-12H,5-10H2,1-2H3;2*1H |
Clé InChI |
RISOEXNTODXLFK-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=CC(=C1)Cl)N2CCN(CC2)CCOC3=C(N=CS3)C.Cl.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


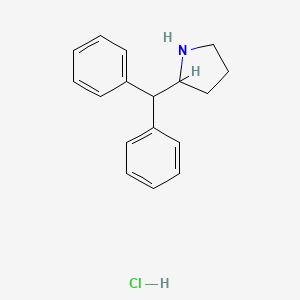
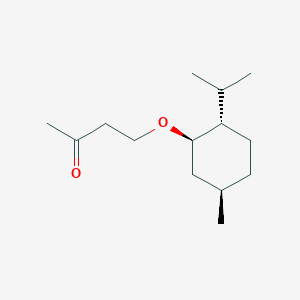
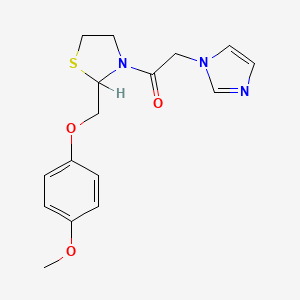
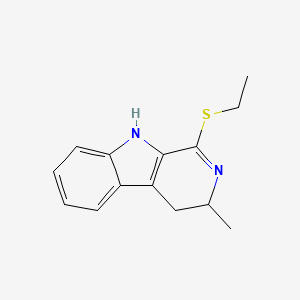
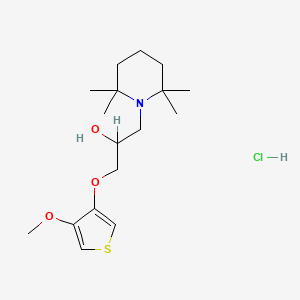
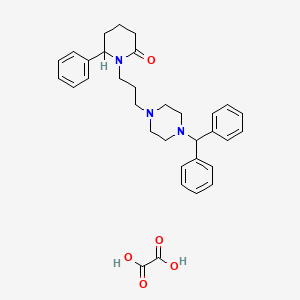
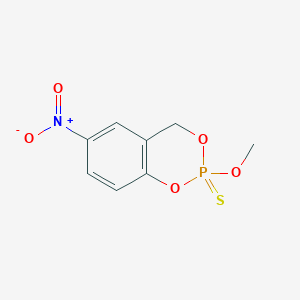

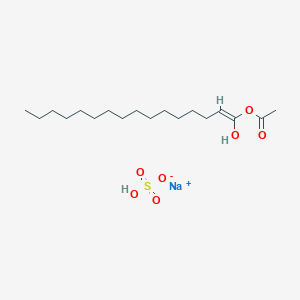
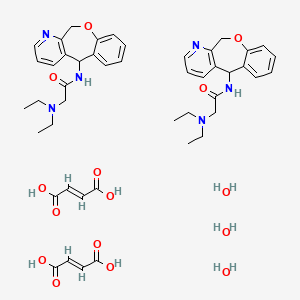
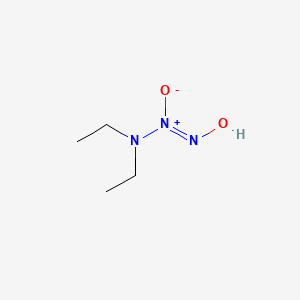
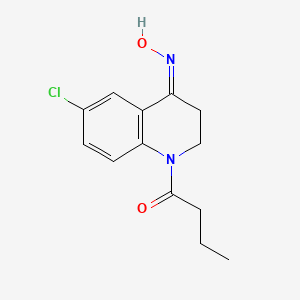
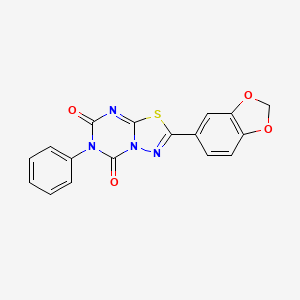
![22-amino-5,15,43-trichloro-2,31,44,47,49,64-hexahydroxy-21,35,38,54,56,59-hexaoxo-26-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-7,13,28-trioxa-20,36,39,53,55,58-hexazaundecacyclo[38.14.2.23,6.214,17.219,34.18,12.123,27.129,33.141,45.010,37.046,51]hexahexaconta-3,5,8,10,12(64),14,16,23(61),24,26,29(60),30,32,41(57),42,44,46(51),47,49,62,65-henicosaene-52-carboxylic acid](/img/structure/B12755786.png)
